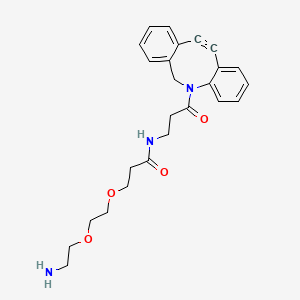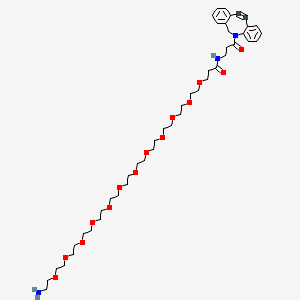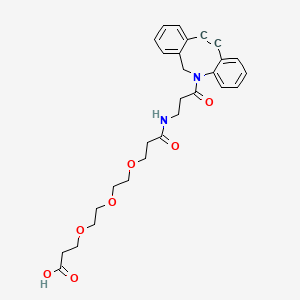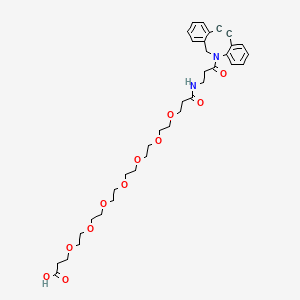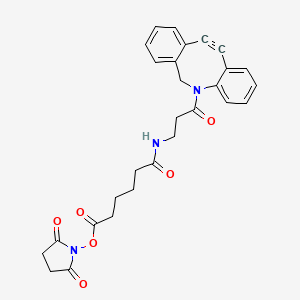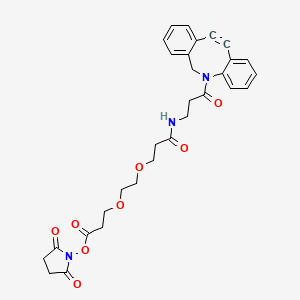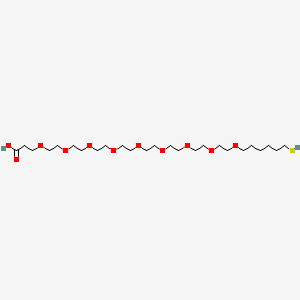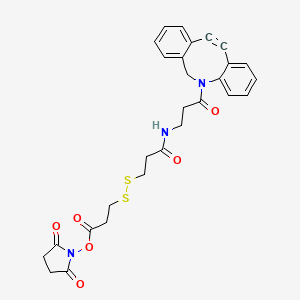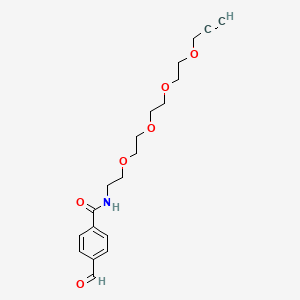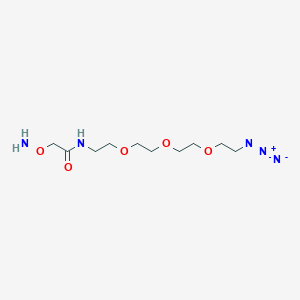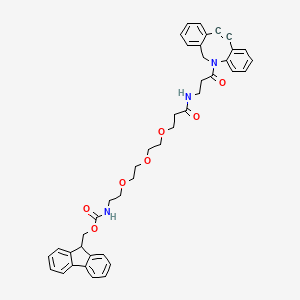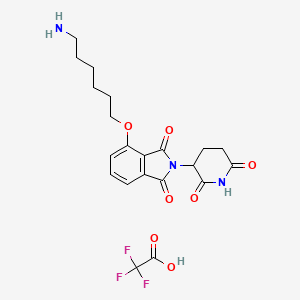
Biotin-PEG2-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG2-aldehyde is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an aldehyde functional group. This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-aldehyde typically involves the conjugation of biotin to a PEG chain terminated with an aldehyde group. The process begins with the activation of biotin, followed by its attachment to the PEG chain through a series of chemical reactions. The aldehyde group is introduced at the terminal end of the PEG chain, often through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the absence of impurities .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aldehyde group can react with nucleophiles such as amines to form imines or with hydrazides to form hydrazones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like hydrazine or primary amines under mild acidic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines or hydrazones
Scientific Research Applications
Biotin-PEG2-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for detection and purification.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors due to its strong binding affinity to avidin and streptavidin
Mechanism of Action
Biotin-PEG2-aldehyde functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The biotin moiety binds to avidin or streptavidin, while the PEG spacer provides flexibility and solubility. The aldehyde group can form covalent bonds with target proteins or other molecules, facilitating their degradation through the ubiquitin-proteasome pathway. This selective degradation mechanism allows for precise control over protein levels within cells .
Comparison with Similar Compounds
EZ-Link Amine-PEG2-Biotin: Contains a primary amine instead of an aldehyde group, used for biotinylation of proteins and other molecules.
EZ-Link Iodoacetyl-PEG2-Biotin: Contains an iodoacetyl group, used for labeling sulfhydryl groups in proteins.
Uniqueness of Biotin-PEG2-aldehyde: this compound is unique due to its aldehyde functional group, which allows for specific reactions with nucleophiles, making it highly versatile for bioconjugation and protein labeling applications. The PEG spacer enhances its solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-oxopropoxy)ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O5S/c21-7-3-8-24-10-11-25-9-6-18-15(22)5-2-1-4-14-16-13(12-26-14)19-17(23)20-16/h7,13-14,16H,1-6,8-12H2,(H,18,22)(H2,19,20,23)/t13-,14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLGKICMIGKKJ-DZKIICNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

